molecular formula C12H10Cl2N2O3S B2370923 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide CAS No. 879051-89-5

4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide

Cat. No. B2370923
CAS RN: 879051-89-5
M. Wt: 333.18
InChI Key: BDERXWXQZZKKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in the field of epigenetics due to its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Mechanism of Action

4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide inhibits the histone demethylase JMJD3 by binding to the active site of the enzyme. JMJD3 is involved in the removal of the methyl group from lysine 27 on histone H3 (H3K27me3), which is a repressive mark that is associated with gene silencing. By inhibiting JMJD3, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide prevents the removal of H3K27me3 and promotes the maintenance of the repressive chromatin state, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide induces cell cycle arrest and apoptosis by inhibiting the expression of genes that are involved in cell growth and survival. In inflammatory disorders, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide protects neurons from oxidative stress-induced damage by upregulating the expression of genes that are involved in antioxidant defense.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide is its high selectivity for JMJD3, which makes it a valuable tool for studying the role of JMJD3 in various biological processes. However, one of the limitations of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental systems. Additionally, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to have off-target effects on other enzymes, such as UTY and JMJD2A, which can complicate data interpretation.

Future Directions

There are several future directions for the study of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. One direction is to further investigate the therapeutic potential of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of JMJD3, which can overcome the limitations of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. Additionally, future studies can focus on the development of new experimental systems that can overcome the solubility issues of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide and improve its efficacy as a research tool.

Synthesis Methods

The synthesis of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 5-chloropyridin-2-amine, which is then reacted with 4-chloro-3-methoxybenzenesulfonyl chloride to obtain 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. The final product is purified using column chromatography to obtain a white solid with a purity of >95%.

Scientific Research Applications

4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory disorders, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to protect neurons from oxidative stress-induced damage.

properties

IUPAC Name

4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3S/c1-19-11-6-9(3-4-10(11)14)20(17,18)16-12-5-2-8(13)7-15-12/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERXWXQZZKKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.